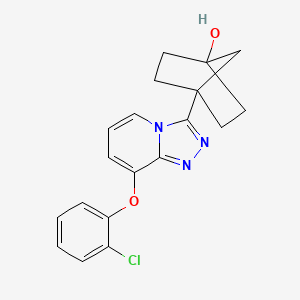

4-(8-(2-Chlorophenoxy)(1,2,4)triazolo(4,3-a)pyridin-3-yl)bicyclo(2.2.1)heptan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(8-(2-Chlorophenoxy)(1,2,4)triazolo(4,3-a)pyridin-3-yl)bicyclo(2.2.1)heptan-1-ol” is a 11-beta hydroxysteroid dehydrogenase type I inhibitor . It exhibits activity in the treatment of various metabolic diseases .

Synthesis Analysis

A process is provided for preparing this compound and novel intermediates used in the process . More details about the synthesis process can be found in the referenced patents .Molecular Structure Analysis

The molecular structure of this compound is complex, with a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Scientific Research Applications

Synthesis and Biological Assessment of Heterocyclic Triazoles : A study by Karpina et al. (2019) focused on the synthesis of novel acetamides bearing a 1,2,4-oxadiazole cycle, closely related to the triazolopyridine structure. These compounds demonstrated a range of biological properties, underlining the importance of triazole derivatives in pharmaceutical research (Karpina et al., 2019).

Antimicrobial Applications : Research by Prakash et al. (2011) involved synthesizing new triazolopyridines and assessing their antimicrobial activity. This highlights the potential use of such compounds in developing new antimicrobial agents (Prakash et al., 2011).

Antifungal Activity : Wang et al. (2018) explored the antifungal properties of a triazolopyridine compound. The compound exhibited significant inhibitory effects against various fungal species, indicating its potential application in antifungal therapies (Wang et al., 2018).

Synthesis and Antimicrobial Evaluation of Polyheterocyclic Systems : A study by Abdel-Monem (2010) investigated the synthesis and antimicrobial properties of systems containing a 1,2,4-triazine moiety. This work contributes to the understanding of how structural variations in triazole derivatives can influence biological activity (Abdel-Monem, 2010).

Anticonvulsant Activity of Triazolopyridine Derivatives : Guan et al. (2012) synthesized new triazolopyridine derivatives and evaluated their anticonvulsant activity. Some compounds showed promising results in protecting against seizures, suggesting their potential use in epilepsy treatment (Guan et al., 2012).

Efficient Synthesis and X-ray Structure Analysis : El-Kurdi et al. (2021) focused on synthesizing triazolopyridines using N-Chlorosuccinimide and analyzed their structures via X-ray diffraction. This study underscores the diverse pharmaceutical applications of triazolopyridines and the importance of structural analysis in drug development (El-Kurdi et al., 2021).

Mechanism of Action

The compound acts as a 11-beta hydroxysteroid dehydrogenase type I inhibitor . This enzyme plays a crucial role in the conversion of cortisone to cortisol, a hormone that is involved in various metabolic processes. By inhibiting this enzyme, the compound can help in the treatment of various metabolic diseases .

Future Directions

properties

IUPAC Name |

4-[8-(2-chlorophenoxy)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]bicyclo[2.2.1]heptan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2/c20-13-4-1-2-5-14(13)25-15-6-3-11-23-16(15)21-22-17(23)18-7-9-19(24,12-18)10-8-18/h1-6,11,24H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXGIFYHJKEXNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(C2)C3=NN=C4N3C=CC=C4OC5=CC=CC=C5Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(8-(2-Chlorophenoxy)(1,2,4)triazolo(4,3-a)pyridin-3-yl)bicyclo(2.2.1)heptan-1-ol | |

CAS RN |

1875067-34-7 |

Source

|

| Record name | BMS-770767 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1875067347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-770767 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45T8YQ8DDW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.